molecular formula C20H18ClN5O2S2 B2934874 N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 847400-63-9

N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2934874
CAS No.: 847400-63-9
M. Wt: 459.97
InChI Key: HVZWJMJIRJUVQY-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide group, a 2-chlorobenzyl moiety, and a 2-oxo-2,3-dihydro-1,3-benzothiazole (benzothiazolone) unit. This structure combines electron-withdrawing (chlorophenyl, sulfanyl) and electron-donating (methyl, benzothiazolone) groups, which may influence its physicochemical properties and biological activity. The benzothiazolone moiety is notable for its prevalence in pharmaceuticals, particularly as a bioisostere for carboxylic acids or amides, enhancing metabolic stability .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S2/c1-25-17(11-26-15-8-4-5-9-16(15)30-20(26)28)23-24-19(25)29-12-18(27)22-10-13-6-2-3-7-14(13)21/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZWJMJIRJUVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the benzothiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Triazole Substituents (Position 4, 5) Acetamide Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 4-methyl, 5-(benzothiazolonylmethyl) N-(2-chlorophenyl)methyl ~491.94* Benzothiazolone confers rigidity; chlorophenyl enhances lipophilicity.
N-(2-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(4-ethoxyphenyl) N-(2-chlorophenyl) 481.02 Ethoxyphenyl increases electron density; lacks benzothiazolone’s hydrogen-bonding sites.
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-allyl, 5-(benzotriazolylmethyl) N-(4-methylphenyl) ~484.98* Benzotriazole introduces π-π stacking potential; allyl group may enhance reactivity.
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(4-chlorophenyl) N-(2-bromo-4,6-difluorophenyl) ~575.84* Halogen-rich structure; high molecular weight impacts solubility.

*Calculated based on molecular formula.

Key Observations:

Benzothiazolone vs. Benzotriazole : The target’s benzothiazolone () offers a ketone oxygen for hydrogen bonding, unlike benzotriazole’s nitrogen-rich aromatic system, which favors π-π interactions. This distinction may influence target selectivity in biological systems.

Substituent Position : Analog substitutes the triazole’s 5-position with 4-ethoxyphenyl, enhancing electron density but reducing steric hindrance compared to the target’s bulkier benzothiazolone group.

Halogen Effects : The target’s 2-chlorophenyl group balances lipophilicity and polarity, whereas bromo/fluoro substituents in other analogs (e.g., ) increase molecular weight and may reduce bioavailability.

Physicochemical and Crystallographic Properties

Crystallographic data for the target compound is unavailable in the evidence, but analogs like (monoclinic crystal system, P21/c space group, Z=4) suggest similar derivatives form tightly packed lattices due to hydrogen bonding and van der Waals interactions. The benzothiazolone’s rigid planar structure likely promotes crystallinity, contrasting with flexible allyl or ethoxyphenyl groups in analogs .

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C22H18ClN3O4SC_{22}H_{18}ClN_3O_4S, with a molecular weight of approximately 461.8 g/mol. The structure features a chlorophenyl group, a triazole moiety, and a benzothiazole derivative, which contribute to its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:

  • In vitro studies have shown that related compounds possess cytotoxic effects against various human cancer cell lines. The GI50 (the concentration required to inhibit cell growth by 50%) values for these compounds were reported as low as 15.1 μM against breast cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties :

  • Minimum Inhibitory Concentration (MIC) tests revealed effectiveness against Staphylococcus aureus and other bacterial strains with MIC values ranging from 3.9 to 31.5 µg/mL .

The proposed mechanisms underlying the biological activities include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Interference with DNA synthesis , leading to apoptosis in cancer cells.
  • Disruption of microbial cell walls , enhancing susceptibility to immune responses.

Study 1: Anticancer Screening

A study conducted on a series of triazole derivatives highlighted the anticancer potential of N-substituted compounds similar to our target molecule. The derivatives were tested against multiple cancer cell lines, showing promising results in terms of cytotoxicity and selectivity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-containing compounds found that modifications in the structure significantly influenced their activity against various pathogens. The study emphasized the role of substituents on the benzothiazole ring in enhancing antimicrobial efficacy .

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